Cas no 845907-10-0 (L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester)

L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester
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- MDL: MFCD11974781
L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 229485-1g |
Methyl (2S)-2-[(piperidin-4-yl)formamido]propanoate, 95.00 |
845907-10-0 | 1g |
$908.00 | 2023-09-11 | ||
Matrix Scientific | 229485-5g |
Methyl (2S)-2-[(piperidin-4-yl)formamido]propanoate, 95.00 |
845907-10-0 | 5g |
$1816.00 | 2023-09-11 |
L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester Related Literature
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
Additional information on L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester
Introduction to L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester (CAS No. 845907-10-0)
L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester, identified by the Chemical Abstracts Service registry number CAS No. 845907-10-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioconjugation. This compound belongs to a class of molecules known for their utility in the synthesis of peptidomimetics and protease inhibitors, playing a crucial role in drug development and molecular biology research.
The molecular structure of L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester features a combination of alanine-derived functionalities with a piperidine moiety, which enhances its reactivity and binding affinity. The presence of the methyl ester group at the amine position introduces an additional layer of versatility, allowing for further chemical modifications such as amidation or hydrolysis, which are essential for tailoring its biological activity.
In recent years, this compound has been explored in the development of novel therapeutic agents targeting various diseases. Its unique structural properties make it an attractive candidate for designing molecules that can interact with biological targets in a highly specific manner. For instance, studies have demonstrated its potential in the synthesis of peptidomimetics that mimic natural peptides while avoiding their inherent limitations, such as rapid degradation or immunogenicity.
One of the most compelling applications of L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester is in the field of protease inhibition. Proteases are enzymes that play a critical role in numerous physiological processes, and their dysregulation is associated with several pathological conditions. By incorporating this compound into drug candidates, researchers aim to develop inhibitors that can selectively target specific proteases without affecting other biological pathways. This approach has shown promise in preclinical studies for conditions ranging from cancer to inflammatory diseases.
The synthesis of L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The piperidine ring is typically introduced through nucleophilic substitution or condensation reactions, while the ester group is formed via esterification. Advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) have been employed to streamline the process and improve scalability.
Recent advancements in computational chemistry have also contributed to optimizing the synthesis and application of this compound. Molecular modeling and virtual screening techniques allow researchers to predict the binding interactions between L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester and its target proteins with high accuracy. This enables the rational design of analogs with enhanced potency and selectivity.
In addition to its pharmaceutical applications, L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester has found utility in biochemical research as a building block for constructing complex molecules. Its modular structure allows for the creation of diverse libraries of peptidomimetics, which can be screened for biological activity using high-throughput screening (HTS) platforms. This approach has been instrumental in identifying novel lead compounds for drug discovery.
The safety profile of L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester is another critical aspect that has been thoroughly evaluated through experimental studies. Preliminary toxicity assessments indicate that it exhibits low acute toxicity when tested in vitro and in vivo under controlled conditions. However, further studies are required to fully understand its long-term effects and potential side interactions with other therapeutic agents.
As research continues to evolve, the applications of L-Alanine, N-(4-piperidinylcarbonyl)-, methyl ester are expected to expand into new areas. For instance, its potential use in regenerative medicine and tissue engineering is being explored due to its ability to form stable conjugates with biomolecules. This could lead to innovative treatments for injuries and degenerative diseases where natural peptide-based therapies are limited.
The growing interest in this compound underscores its significance as a versatile intermediate in synthetic chemistry and drug development. By leveraging its unique structural features and reactivity patterns, scientists are paving the way for next-generation therapeutics that address unmet medical needs more effectively than current treatments.
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